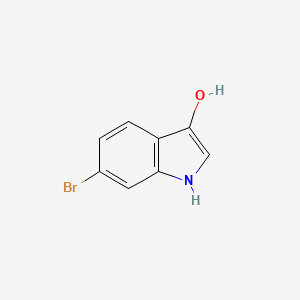

6-Bromo-1H-indol-3-OL

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWXZNUEYOUPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701501 | |

| Record name | 6-Bromo-1H-indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114224-27-0 | |

| Record name | 6-Bromo-1H-indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1H-indol-3-ol: Physicochemical Properties, Synthesis, and Applications

Foreword: Unveiling the Potential of a Halogenated Indole Scaffold

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical exploration of 6-Bromo-1H-indol-3-ol. The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 3-position creates a molecule with unique electronic properties and hydrogen bonding capabilities, suggesting significant potential in modulating biological systems. This document synthesizes available data on closely related analogs to project the physicochemical properties, spectral characteristics, and reactivity of this compound, offering a predictive yet scientifically grounded resource for its application in research and development.

Molecular Structure and Predicted Physicochemical Properties

Structural Features

This compound, with the chemical formula C₈H₆BrNO, possesses a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position significantly influences the electron density of the aromatic system, while the hydroxyl group at the 3-position is expected to exist in tautomeric equilibrium with its keto form, 6-bromo-1H-indol-3(2H)-one. This tautomerism is a critical factor in its reactivity and biological interactions.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data on analogous compounds.

| Property | Predicted Value | Remarks and Comparative Data |

| Molecular Weight | 212.04 g/mol | Calculated based on atomic weights. For comparison, 6-bromo-1H-indole has a molecular weight of 196.04 g/mol . |

| Melting Point | > 200 °C (decomposes) | Indole derivatives with hydroxyl and bromo substituents often have high melting points due to strong intermolecular hydrogen bonding and dipole-dipole interactions. For instance, 6-Bromoindole-3-carboxaldehyde has a melting point of 202-206 °C. |

| Boiling Point | Not applicable | Expected to decompose at high temperatures before boiling. |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | The polar hydroxyl and N-H groups suggest solubility in polar organic solvents. The aromatic core limits aqueous solubility. |

| pKa | ~10-11 (hydroxyl proton), ~16-17 (N-H proton) | The electron-withdrawing effect of the bromine atom would slightly decrease the pKa of the N-H proton compared to indole. The hydroxyl proton's acidity will be influenced by the aromatic system. |

| LogP | ~2.5-3.0 | The bromination increases lipophilicity compared to indol-3-ol. This is a calculated estimation based on analogs like 6-bromo-1H-indol-3-amine (LogP 2.5126).[1] |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound would likely start from commercially available 6-bromo-1H-indole. The introduction of the 3-hydroxy group is a key transformation that requires careful consideration of reaction conditions to avoid unwanted side reactions.

Proposed Synthetic Pathway

A plausible synthetic route would involve the oxidation of 6-bromo-1H-indole. This can be a challenging step as the indole nucleus is susceptible to over-oxidation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Conceptual Framework

-

Protection of the Indole Nitrogen: To prevent N-oxidation, the nitrogen of 6-bromo-1H-indole is first protected, for example, with a tert-butyloxycarbonyl (Boc) group. This involves reacting 6-bromo-1H-indole with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

-

Oxidation to the 3-Hydroxyindole: The protected 6-bromoindole can then be subjected to mild oxidation. A common method for introducing a hydroxyl group at the 3-position of indoles is through epoxidation of the 2,3-double bond followed by rearrangement. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) could be employed under controlled temperature conditions.

-

Deprotection: The final step would be the removal of the protecting group to yield this compound. For a Boc group, this is typically achieved with an acid such as trifluoroacetic acid.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus, the electron-withdrawing bromine atom, and the nucleophilic/electrophilic nature of the 3-hydroxy group and its keto tautomer.

-

Electrophilic Aromatic Substitution: The indole ring is generally reactive towards electrophiles. The bromine at C6 will direct incoming electrophiles to the C2, C4, and C7 positions.

-

Reactions at the 3-Position: The hydroxyl group can be alkylated, acylated, or oxidized. The keto-enol tautomerism allows for reactions at the C2 position.

-

Cross-Coupling Reactions: The C-Br bond at the 6-position is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents to build molecular complexity.

Predicted Spectral Characteristics

Predicting the spectral data is crucial for the identification and characterization of this compound in a research setting. These predictions are based on the known spectra of 6-bromo-1H-indole and the expected influence of the 3-hydroxy group.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole protons. The chemical shifts will be influenced by the bromine and hydroxyl substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (N-H) | 8.0-8.2 | br s | - |

| H2 | 7.2-7.4 | d | ~2.5 |

| H4 | 7.5-7.7 | d | ~8.5 |

| H5 | 7.0-7.2 | dd | ~8.5, ~1.8 |

| H7 | 7.6-7.8 | d | ~1.8 |

| OH | 5.0-6.0 | br s | - |

¹³C NMR Spectroscopy

The carbon NMR will reflect the electronic environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 120-125 |

| C3 | 135-140 |

| C3a | 128-132 |

| C4 | 120-123 |

| C5 | 123-126 |

| C6 | 115-118 |

| C7 | 113-116 |

| C7a | 136-139 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H and O-H stretching frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200-3500 | Broad, Strong |

| N-H stretch | 3300-3400 | Medium |

| C=C stretch (aromatic) | 1580-1620 | Medium |

| C-O stretch | 1050-1150 | Strong |

| C-Br stretch | 500-600 | Medium |

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be expected at m/z 211 and 213.

Potential Applications in Drug Discovery and Development

The 6-bromoindole scaffold is present in a number of biologically active compounds, suggesting that this compound could serve as a valuable building block in medicinal chemistry.

As a Precursor for Bioactive Molecules

The reactivity of the 6-bromo and 3-hydroxy positions allows for the synthesis of a diverse library of compounds. For instance, 6-bromoindole derivatives have been investigated for their potential as:

-

Antimicrobial Agents: Bromoindole derivatives have shown intrinsic antimicrobial activity and the ability to enhance the efficacy of existing antibiotics.[2]

-

Anticancer Agents: The indole nucleus is a key pharmacophore in many anticancer drugs. The unique substitution pattern of this compound could lead to novel compounds with antiproliferative properties.[3]

-

Enzyme Inhibitors: The structure could be elaborated to target specific enzymes involved in disease pathways. For example, indole-based compounds have been developed as inhibitors of bacterial cystathionine γ-lyase.[4]

Caption: Potential applications of this compound derivatives.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Hazard Classification (Predicted): Based on related bromoindole compounds, it may be harmful if swallowed and cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place to prevent degradation.

Conclusion: A Scaffold of Opportunity

This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a halogenated indole core and a reactive hydroxyl group at a key position makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its predicted properties and reactivity, intended to inspire and facilitate further research into this intriguing molecule. The true potential of this compound awaits discovery through the ingenuity and dedication of the scientific community.

References

-

PubChem Compound Summary for CID 53402958, 6-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 24905, 5-Bromoindole. National Center for Biotechnology Information. [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. National Institutes of Health. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to the Crystal Structure Analysis of Bromo-Indole Derivatives

A Case Study Using 6-Bromo-1H-indole-3-carboxylic acid as a Model for 6-Bromo-1H-indol-3-ol

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a bromine substituent significantly influences the solid-state architecture of these molecules through the introduction of potential halogen bonding, in addition to the inherent hydrogen bonding and π-stacking capabilities. This guide provides an in-depth, technical walkthrough of the complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis. While the primary topic of interest is this compound, a published crystal structure for this exact compound is not available in open crystallographic databases. Therefore, this paper will use the publicly available, high-quality crystallographic data of the closely related analogue, 6-Bromo-1H-indole-3-carboxylic acid, as a scientifically robust case study.[1][2] We will detail the process from crystal growth to advanced structural analysis, providing researchers with the rationale behind experimental choices and the tools to interpret the complex interplay of intermolecular forces that govern crystal packing.

Introduction: The Significance of Crystal Structure Analysis

The precise three-dimensional arrangement of atoms and molecules in a crystal lattice is paramount as it dictates a material's bulk properties, including solubility, stability, bioavailability, and charge transport characteristics. For drug development professionals, understanding the crystal structure (polymorphism) is a regulatory and scientific necessity. For materials scientists, it is the blueprint for designing functional materials.

Indole derivatives are of particular interest due to their prevalence in biologically active compounds.[1] The 6-bromo substitution pattern is a common synthetic handle and a modulator of electronic properties. More importantly, the bromine atom, along with the N-H and O-H groups of the indole core, creates a rich playground for diverse intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[3][4][5] This guide elucidates the definitive method for characterizing these interactions: single-crystal X-ray diffraction (SC-XRD).

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a fully analyzed crystal structure is a multi-stage process. Each step is critical for the integrity of the final model. The causality behind this workflow is to first obtain a sample of suitable quality (a single crystal), then to measure its interaction with X-rays, and finally to mathematically decode the resulting diffraction pattern into a 3D atomic model.

Experimental Methodology: A Self-Validating Protocol

Synthesis and Crystallization of 6-Bromo-1H-indole-3-carboxylic acid

The initial and often most challenging step is growing a single crystal of sufficient size and quality. A suitable crystal should be 30-300 microns in its dimensions, visually clear, and free of cracks or defects.[6] The method of crystallization is chosen to approach equilibrium slowly, allowing molecules to arrange themselves into a low-energy, highly ordered lattice.

Protocol: Slow Evaporation

This is the most common and straightforward method for obtaining high-quality crystals of organic molecules. The choice of solvent is critical; the compound should be soluble but not excessively so.

-

Solvent Selection: Dissolve the purified compound (e.g., 6-Bromo-1H-indole-3-carboxylic acid, 0.2 g) in a suitable solvent (e.g., methanol, 20 ml) with minimal heating.[1] A mixture of solvents can also be used to fine-tune solubility.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.

-

Evaporation: Cover the vial with a cap, but pierce the cap with a needle or leave it slightly loose. This restricts the rate of evaporation. Placing the vial in a dark, vibration-free environment is crucial.

-

Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, crystals will form.[1] Once they reach a suitable size, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The core of the experiment involves irradiating the crystal with monochromatic X-rays and measuring the resulting diffraction pattern.[6][7] Modern diffractometers automate this process, rotating the crystal through a series of angles to capture a complete dataset.[8]

Protocol: Data Collection on a Modern Diffractometer

-

Mounting: A selected crystal is mounted on a thin fiber or loop and affixed to a goniometer head.[7]

-

Centering: The crystal is centered in the X-ray beam using a microscope and automated centering routines.

-

Cooling: The crystal is cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas.[8] This is a critical step that minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-quality dataset.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: The software calculates an optimal strategy (a series of scans through different angles like omega and phi) to collect a complete and redundant dataset.[8] Data completeness and redundancy are key metrics for a trustworthy dataset.

-

Integration and Scaling: After collection, the raw image frames are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like absorption and beam decay.[8] The output is a reflection file (e.g., an HKL file) that forms the basis for structure solution.

Structure Solution, Refinement, and Validation

Structure Solution

The "phase problem" in crystallography means that while we can measure the intensities of the diffracted waves, we lose the information about their phases. Structure solution is the process of finding an initial set of atomic positions that approximates the true structure. Programs like SHELXS or Olex2 use direct methods or Patterson methods to generate this initial model.[1][9]

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a least-squares process with software like SHELXL.[1][2] This iterative process adjusts atomic positions, displacement parameters (describing thermal motion), and other variables to minimize the difference between the diffraction pattern calculated from the model and the one measured experimentally. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Case Study: Crystallographic Data for 6-Bromo-1H-indole-3-carboxylic acid

The final refined structure is reported in a Crystallographic Information File (CIF). The data for our case study molecule, 6-Bromo-1H-indole-3-carboxylic acid, provides a concrete example of the parameters obtained.[1][2]

| Parameter | Value[1][2] | Significance |

| Chemical Formula | C₉H₆BrNO₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 240.06 | Molecular mass. |

| Crystal System | Monoclinic | The fundamental shape of the unit cell. |

| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. |

| a (Å) | 7.2229 (14) | Unit cell edge length. |

| b (Å) | 11.874 (2) | Unit cell edge length. |

| c (Å) | 11.079 (2) | Unit cell edge length. |

| β (°) | 108.37 (3) | Unit cell angle. |

| Volume (ų) | 901.7 (3) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R[F² > 2σ(F²)] (R1) | 0.063 | A key indicator of the quality of the fit between the model and data. A lower value is better. |

| wR(F²) | 0.158 | A weighted residual factor, also indicating the quality of the refinement. |

| Goodness-of-fit (S) | 1.06 | Should be close to 1.0 for a good refinement. |

In-depth Analysis of the Crystal Structure

With a validated crystal structure, the focus shifts to chemical interpretation. The primary goal is to understand how intermolecular forces dictate the observed crystal packing. For a molecule like this compound (or its analogue), the key interactions are hydrogen bonds, potential halogen bonds, and π-π stacking.

Hydrogen Bonding

Hydrogen bonds are strong, directional interactions that play a crucial role in determining crystal structures.[4][10][11] They occur when a hydrogen atom bonded to an electronegative atom (like O or N) is attracted to another electronegative atom.[11] In the case study of 6-Bromo-1H-indole-3-carboxylic acid, two primary hydrogen bonds define the packing:

-

O—H···O Bonds: The carboxylic acid groups form strong intermolecular O—H···O hydrogen bonds, linking molecules into centrosymmetric dimers.[1][2]

-

N—H···O Bonds: These dimers are then connected into layers by intermolecular N—H···O hydrogen bonds, where the indole N-H group donates to a carbonyl oxygen of an adjacent dimer.[1][2]

This hierarchical formation of synthons (dimers first, then layers) is a classic example of crystal engineering.[10][12] For the target molecule this compound, one would expect a similar network dominated by N-H···O and O-H···O hydrogen bonds.

Halogen Bonding

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile.[5][13][14] Its strength and directionality make it a powerful tool in crystal engineering.[3][15] While not explicitly reported as the dominant interaction in the 6-Bromo-1H-indole-3-carboxylic acid structure, the presence of bromine means that C-Br···O or C-Br···π interactions could play a secondary, structure-stabilizing role. Analysis of the intermolecular contact distances involving the bromine atom is necessary to identify potential halogen bonds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[16][17][18] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the electron density.[19]

-

d_norm Surface: This property is mapped onto the surface to identify key contacts. Red spots indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts in a 2D histogram, providing a quantitative measure of the contribution of different interaction types (e.g., H···H, O···H, Br···H).[9][20][21] For the case study molecule, the fingerprint plot would show prominent "wings" corresponding to the O···H and N···H hydrogen bonds.

Conclusion

The comprehensive analysis of a crystal structure is a journey from the laboratory bench to in-depth computational analysis. By following a rigorous, self-validating workflow, researchers can obtain a precise and reliable model of a molecule's solid-state conformation and packing. As demonstrated with the case study of 6-Bromo-1H-indole-3-carboxylic acid, this analysis reveals a hierarchical network of strong hydrogen bonds that dictate the supramolecular assembly. The principles and protocols outlined herein provide a robust framework for scientists in drug development and materials science to elucidate the crystal structures of their own novel indole derivatives, enabling a deeper understanding of the relationship between molecular structure and material function.

References

-

Zhao, B. W., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. [Link]

-

ResearchGate. (2012). 6-Bromo-1H-indole-3-carboxylic acid. [Link]

-

Asiri, A. M., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. An-Najah Staff Website. [Link]

-

Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering. RSC Publishing. [Link]

-

Carleton University. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

ACS Publications. (2023). Role of Hydrogen Bonding in Crystal Structure and Luminescence Properties of Melem Hydrates. ACS Omega. [Link]

-

MDPI. (2020). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]

-

Scientific Research Publishing. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

ACS Publications. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. [Link]

-

National Center for Biotechnology Information. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. PMC. [Link]

-

Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

-

ResearchGate. (2017). Hydrogen Bonding in Molecular Crystals. [Link]

-

MDPI. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromoindole-3-carbaldehyde. PubChem. [Link]

-

MDPI. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

International Union of Crystallography. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

Preprints.org. (2022). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic Engineering. [Link]

-

ResearchGate. (2015). Halogen Bonding in Crystal Engineering. [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Books. [Link]

-

Indian Chemical Society. (2021). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

-

Wikipedia. (n.d.). Hydrogen bond. [Link]

-

LookChem. (n.d.). What is Hirshfeld Surface Analysis. [Link]

-

ResearchGate. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo. [Link]

-

ACS Publications. (2017). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

-

University of Glasgow. (2006). and intermolecular interactions in small bioactive molecules: cooperative features from experimental and theoretical charge-density analysis. [Link]

-

ResearchGate. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

Semantic Scholar. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

Oxford Academic. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. [Link]

Sources

- 1. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 4. Analysis of Hydrogen Bonds in Crystals | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. neutrons.ornl.gov [neutrons.ornl.gov]

- 9. staff.najah.edu [staff.najah.edu]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 19. crystalexplorer.net [crystalexplorer.net]

- 20. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Bromo-1H-indol-3-ol: A Predictive and Methodological Guide

Introduction: The Challenge of a Novel Analyte

In the landscape of drug discovery and materials science, indole scaffolds are of paramount importance due to their prevalence in biologically active compounds. The targeted synthesis of novel derivatives, such as 6-Bromo-1H-indol-3-ol, necessitates robust and unequivocal structural confirmation. However, for newly synthesized or rare compounds, direct experimental data in public databases is often unavailable. This guide addresses this challenge directly.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound or structurally similar molecules. In the absence of established public spectra, we will pivot from data reporting to a more foundational and arguably more critical skill: data prediction and acquisition . We will leverage established principles of spectroscopy and data from related analogs to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide provides detailed, field-proven protocols for acquiring high-quality spectra, ensuring a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

The choice of solvent and NMR experiments is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice for this molecule. Its polarity will readily dissolve the compound, and its ability to form hydrogen bonds will allow for the observation of the exchangeable N-H and O-H protons, which might otherwise be broadened or absent in less polar solvents like chloroform (CDCl₃)[1][2]. A standard 500 or 600 MHz spectrometer is recommended to achieve the necessary resolution to distinguish between the aromatic protons[3].

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on the analysis of similar indole structures and established substituent effects[1][2][4]. The bromine at the C6 position and the hydroxyl group at C3 are key influencers of the chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 11.5 | br s | 1H | N-H (H1) | The indole N-H proton is typically downfield and broadened due to hydrogen bonding and quadrupole effects. Its chemical shift is highly solvent and concentration-dependent[1]. |

| ~7.6 - 7.8 | d | 1H | H-4 | Deshielded due to the anisotropic effect of the fused benzene ring. Expected to be a doublet due to coupling with H-5. |

| ~7.5 - 7.7 | d | 1H | H-7 | The bromine at C6 will have a minimal effect on H-7. It appears as a doublet from coupling to H-5. |

| ~7.2 - 7.4 | dd | 1H | H-5 | Coupled to both H-4 and H-7, appearing as a doublet of doublets. Its chemical shift is influenced by the adjacent bromine atom. |

| ~6.8 - 7.0 | s | 1H | H-2 | The proton at the C2 position of the indole ring, adjacent to the nitrogen. Typically appears as a singlet or a narrow triplet depending on coupling to the N-H proton. |

| ~5.0 - 5.5 | br s | 1H | O-H | The hydroxyl proton signal is often broad and its position is highly dependent on concentration, temperature, and solvent due to hydrogen exchange. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C-3 | The carbon bearing the hydroxyl group will be significantly downfield. |

| ~135 - 138 | C-7a | Bridgehead carbon adjacent to the nitrogen. |

| ~125 - 128 | C-3a | Bridgehead carbon. |

| ~122 - 125 | C-2 | The C2 carbon of the indole ring. |

| ~120 - 123 | C-4 | Aromatic CH carbon. |

| ~118 - 121 | C-5 | Aromatic CH carbon. |

| ~115 - 118 | C-6 | Carbon attached to bromine, its signal will be attenuated and shifted upfield compared to an unsubstituted carbon. |

| ~112 - 115 | C-7 | Aromatic CH carbon. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure complete dissolution[1].

-

-

Filtration and Transfer:

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter[1].

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm assignments.

-

Visualization: NMR Data Acquisition Workflow

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common and effective technique for relatively small, volatile organic molecules.

Expertise & Experience: Why Electron Ionization (EI)?

EI is a "hard" ionization technique that imparts significant energy into the molecule, causing predictable and reproducible fragmentation.[5][6][7] The resulting mass spectrum serves as a molecular "fingerprint" that can be used for structural elucidation.[5][8] For a novel compound like this compound, the fragmentation pattern can help confirm the connectivity of the atoms.

Predicted Mass Spectrum (EI)

The presence of bromine is a key diagnostic feature in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.

| Predicted m/z | Ion | Rationale |

| 211/213 | [M]⁺˙ | Molecular Ion Peak: The presence of a pair of peaks with a 1:1 intensity ratio, separated by 2 mass units, is the classic signature of a compound containing one bromine atom. |

| 182/184 | [M-CHO]⁺ | Loss of a formyl radical (CHO) is a common fragmentation pathway for hydroxy-substituted aromatic rings. |

| 132 | [M-Br]⁺ | Loss of the bromine radical to form a stable cation. |

| 104 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene-containing rings. |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[7]

-

-

Ionization:

-

Fragmentation:

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to their abundance. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

-

Visualization: EI-MS Process Flow

Caption: Conceptual workflow of Electron Ionization Mass Spectrometry.

Conclusion: A Synergistic Approach to Structure Elucidation

The structural confirmation of a novel compound such as this compound is a puzzle solved by the convergence of multiple spectroscopic techniques. While direct experimental data may be initially absent, a thorough understanding of spectroscopic principles allows for the accurate prediction of ¹H NMR, ¹³C NMR, IR, and MS data. This guide provides not only these predictions but also the robust, standardized protocols necessary to acquire high-quality experimental data. By comparing the acquired spectra to the predicted values and patterns, researchers can achieve a high degree of confidence in the structure of their target molecule, paving the way for further investigation into its chemical and biological properties.

References

-

Electron Ionization for GC–MS. LCGC International.[Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.[Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.[Link]

-

Use of IR Spectrometer with an ATR cell. Oregon State University.[Link]

-

Electron ionization. Wikipedia.[Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.[Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare.[Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo.[Link]

-

NMR Guidelines for ACS Journals. ACS Publications.[Link]

-

DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry.[Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.[Link]

-

Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.[Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.[Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.[Link]

-

Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online.[Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.[Link]

-

Synthesis and NMR spectra of [15N]indole. ResearchGate.[Link]

-

NMR Prediction. ACD/Labs.[Link]

-

PROSPRE - 1 H NMR Predictor. PROSPRE.[Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

-

Predict 1H proton NMR spectra. NMRDB.org.[Link]

-

CASPRE - 13 C NMR Predictor. CASPRE.[Link]

-

Predict 13C carbon NMR spectra. NMRDB.org.[Link]

-

13C NMR predictor. virtual Chemistry 3D.[Link]

-

Predict 13C Carbon NMR Spectra. Scribd.[Link]

-

N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI.[Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube.[Link]

-

6-Bromo-1H-indole-3-carboxylic acid. ResearchGate.[Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.[Link]

-

Interpretation of mass spectra. University of Arizona.[Link]

-

6-Bromo-1H-indole-2,3-dione hemihydrate. ResearchGate.[Link]

-

Predict 1H proton NMR spectra. NMRDB.org.[Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry.[Link]

-

6-BROMO-1-METHYL-9H-PYRIDO[3,4-b]INDOLE, HYDROBROMIDE - Optional[FTIR] - Spectrum. SpectraBase.[Link]

-

6-Bromo-1H-indole-3-carboxylic acid. National Institutes of Health.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

Biological activity of brominated indole derivatives

An In-depth Technical Guide to the Biological Activity of Brominated Indole Derivatives

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological value. The introduction of bromine atoms to this nucleus often enhances biological activity, leading to a potent class of molecules known as brominated indole derivatives. Predominantly isolated from marine organisms like sponges, molluscs, and algae, these compounds exhibit a remarkable breadth of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the robust experimental methodologies required for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of natural products.

Introduction: The Chemical Ecology and Therapeutic Promise of Bromoindoles

Marine environments, characterized by intense competition and unique ecological pressures, are a prolific source of complex secondary metabolites. Brominated indoles are a testament to this chemical diversity, biosynthesized by marine invertebrates that utilize bromide from seawater.[1] These compounds range from simple monobromoindoles like 6-bromoindole to complex bisindole alkaloids such as topsentin.[2][3] The position and number of bromine substituents, along with other functional groups on the indole ring, critically influence the molecule's physicochemical properties and its interaction with biological targets, making SAR studies a cornerstone of their development.[2][4] This guide will systematically explore the major therapeutic avenues for these marine-derived compounds.

Anticancer Activity: Targeting Cell Proliferation and Survival

Brominated indole derivatives have emerged as a significant source of anticancer drug leads, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1][5] Their mechanisms are often pleiotropic, targeting multiple pathways involved in cancer progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of many indole compounds is the induction of programmed cell death, or apoptosis.[5][6] This is often achieved by modulating key signaling pathways. For instance, certain derivatives can increase the production of reactive oxygen species (ROS) and alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspase cascades.[6]

Another key strategy is the disruption of the cell cycle. Many indole-based tubulin inhibitors have been identified; they bind to the colchicine site on tubulin, preventing microtubule polymerization.[7][8] This disruption of the microtubule network interferes with mitotic spindle formation, arresting the cell cycle in the G2/M phase and ultimately leading to apoptotic cell death.[7][8]

Figure 1. Anticancer mechanisms of brominated indoles.

Efficacy Against Cancer Cell Lines

The cytotoxic potential of brominated indoles has been quantified against numerous cell lines. The concentration required to inhibit 50% of cell growth (IC₅₀) is a standard measure of potency.

| Compound Class / Name | Cancer Cell Line | IC₅₀ Value | Reference |

| Bisindole Alkaloids (Topsentins) | P388 (Murine Leukemia) | 2.0 - 12.0 µg/mL | [3] |

| NSCLC-N6 (Lung Cancer) | 6.3 - 12.0 µg/mL | [3] | |

| HeLa (Cervical Cancer) | 1.7 - 4.4 µM | [3] | |

| 2,5-bisindolyl-1,3,4-oxadiazoles | MCF-7 (Breast Cancer) | 1.8 - 2.6 µM | [3] |

| A549 (Lung Cancer) | 3.3 µM | [3] | |

| Dragmacidin G | PANC-1 (Pancreatic Cancer) | 18 µM | [3] |

| Indole-based Tubulin Inhibitor (27q) | A549 (Lung Cancer) | 0.15 µM | [7] |

| MCF-7 (Breast Cancer) | 0.17 µM | [7] | |

| HepG2 (Liver Cancer) | 0.25 µM | [7] |

Antimicrobial and Antibiofilm Activity

The rise of antibiotic-resistant pathogens poses a critical threat to global health, necessitating the discovery of novel antimicrobial agents. Brominated indoles, particularly from marine sources, exhibit potent activity against pathogenic bacteria, including those that form biofilms—structured communities of cells that are notoriously resistant to conventional antibiotics.[9][10]

Mechanism of Action: Disrupting Motility and Biofilm Integrity

Unlike traditional antibiotics that often target cell wall synthesis or protein production, some bromoindoles act at sub-inhibitory concentrations to prevent the formation of biofilms without killing the planktonic (free-swimming) bacteria.[9] This is a crucial advantage as it may exert less selective pressure for the development of resistance. Key mechanisms include the inhibition of bacterial motility (swimming and swarming) and the suppression of curli production, which are fimbrial proteins essential for adhesion and biofilm structure in pathogens like E. coli.[9] The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has been shown to not only inhibit biofilm formation but also to disaggregate pre-formed biofilms of E. coli, S. aureus, and C. albicans.[11]

Spectrum of Activity

The efficacy of brominated indoles is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Target Microorganism | MIC Value (µg/mL) | Reference |

| 4-bromoindole | Escherichia coli O157:H7 | 100 | [9] |

| 5-bromoindole | Escherichia coli O157:H7 | 200 | [9] |

| 6-bromoindole | Acinetobacter baumannii (XDR) | 64 | [10] |

| 4-bromoindole | Vibrio parahaemolyticus | 50 | [12] |

| 5-bromoindole | Vibrio parahaemolyticus | 50 | [12] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | E. coli, S. aureus, K. pneumoniae | 8 | [11] |

At sub-inhibitory concentrations (e.g., 20 µg/mL), 4- and 5-bromoindole significantly inhibit E. coli biofilm formation by over 61%.[9]

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Brominated indoles derived from marine molluscs have demonstrated significant anti-inflammatory properties, positioning them as promising therapeutic leads.[4][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of bromoindoles are mediated through the suppression of key pro-inflammatory pathways. Compounds like 6-bromoisatin and 6-bromoindole have been shown to inhibit the translocation of Nuclear Factor-kappa B (NF-κB) into the nucleus in LPS-stimulated macrophages.[2][4] NF-κB is a pivotal transcription factor that regulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] By blocking NF-κB, these compounds effectively reduce the production of downstream inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα).[2][14]

Figure 3. Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [2]2. Compound Treatment: Prepare serial dilutions of the brominated indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well. [4][11]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., cell culture grade DMSO) to each well. [4]7. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [11]Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). [15][16] Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the brominated indole derivative in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL. [17][18]2. Inoculum Preparation: Grow the target bacterial strain overnight in broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. [18]3. Inoculation: Add an equal volume (50 or 100 µL) of the standardized bacterial inoculum to each well of the plate containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure sterility.

-

Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours. [18]6. MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [16]

Protocol 3: Biofilm Inhibition Assessment (Crystal Violet Assay)

This assay quantifies the total biomass of a biofilm by staining the adherent cells and extracellular matrix with crystal violet dye. [12][19] Step-by-Step Methodology:

-

Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a diluted bacterial culture (e.g., 1:100 dilution of an overnight culture) to each well. To test for inhibition of formation, add 100 µL of the brominated indole derivative at various concentrations simultaneously. [20]2. Incubation: Cover the plate and incubate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow biofilm formation.

-

Washing: Gently discard the planktonic culture by inverting the plate. Wash the wells carefully two or three times with 200 µL of PBS or distilled water to remove non-adherent cells. [19]4. Fixation (Optional but Recommended): Heat-fix the biofilm by placing the plate in a 60°C oven for 30-60 minutes. [9]5. Staining: Add 125-150 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes. [12][20]6. Washing: Discard the staining solution and wash the plate again with water until the wash water is clear. Invert the plate and tap on a paper towel to dry.

-

Solubilization: Add 200 µL of a solubilizing agent (e.g., 30-33% acetic acid or absolute ethanol) to each well to dissolve the bound dye. [9][20]8. Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at an OD between 570-600 nm. The absorbance is directly proportional to the biofilm biomass.

Conclusion and Future Perspectives

Brominated indole derivatives represent a structurally diverse and biologically potent class of compounds with significant therapeutic potential. Their ability to modulate complex cellular pathways makes them valuable leads for anticancer, anti-inflammatory, and neuroprotective drug discovery. Furthermore, their unique mechanisms for combating bacterial biofilms offer a promising strategy to address the challenge of antimicrobial resistance. Future research should focus on the total synthesis of promising natural products and their analogues to improve potency and pharmacokinetic properties. A deeper investigation into their in vivo efficacy and safety profiles will be crucial for translating these remarkable marine natural products into next-generation therapeutics.

References

A complete list of all sources cited within this guide, including full titles and clickable URLs for verification.

-

Benkendorff, K., McIver, C. M., & Abbott, C. A. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]

-

Jeon, H., Lee, J.-H., & Lee, J. (2025). Anti-biofilm Activity of Bromoindoles Targeting Escherichia coli. DBpia. [Link]

-

Jeon, H., et al. (2024). Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms. Biotechnology and Bioprocess Engineering. [Link]

-

Islam, M. T., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Molecules, 26(21), 6561. [Link]

-

Benkendorff, K., McIver, C. M., & Abbott, C. A. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. [Link]

-

Al-Fahad, A., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]

-

Teta, R., et al. (2020). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine Drugs. [Link]

-

Ashrafudoulla, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. [Link]

-

O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology. [Link]

-

Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms. [Link]

-

iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]

-

Wang, W., et al. (2023). Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. Marine Drugs. [Link]

-

Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info. [Link]

-

Abourashed, E. A., & El-Elimat, T. (2015). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. Marine Drugs. [Link]

-

Liu, Y., et al. (2018). Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. Experimental and Therapeutic Medicine. [Link]

-

Khan, I., et al. (2019). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets. [Link]

-

Benkendorff, K., McIver, C. M., & Abbott, C. A. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC - NIH. [Link]

-

Ali, M. A., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

-

Stanojković, T., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]

-

Khorana, N., et al. (2012). Prospective acetylcholinesterase inhibitory activity of indole and its analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Safe, S., et al. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Cancer Drug Targets. [Link]

-

Jiménez, C. (2010). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Expert Opinion on Drug Discovery. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

Matuschek, E. (2022). Broth microdilution reference methodology. CGSpace. [Link]

-

Al-Ostath, R. A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of King Saud University - Science. [Link]

-

Al-Malky, H. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals. [Link]

-

Horvath, E., & Sticha, K. F. (1998). Indole Derivatives as Neuroprotectants. General Physiology and Biophysics. [Link]

-

ResearchGate. (n.d.). Acetylcholinesterase inhibition assay of the synthesized compounds on plasma at 100 μM concentration expressed as percentage. ResearchGate. [Link]

-

Dias, K. S. L., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences. [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Wikipedia. [Link]

-

Choi, H., & Jeon, S. J. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences. [Link]

-

Choi, H., & Jeon, S. J. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate. [Link]

-

Wszelaki, N., & Kułak, W. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. clyte.tech [clyte.tech]

- 3. mdpi.com [mdpi.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal violet assay [bio-protocol.org]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. researchgate.net [researchgate.net]

- 18. cgspace.cgiar.org [cgspace.cgiar.org]

- 19. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static.igem.org [static.igem.org]

Therapeutic potential of indole-based compounds in drug discovery

In conclusion, the indole scaffold remains a highly valuable and versatile platform in modern drug discovery. [2][4][6]Its rich chemical diversity and broad spectrum of biological activities ensure that it will continue to be a source of novel therapeutic agents for the foreseeable future, offering hope for addressing significant unmet medical needs. [5][6][16]

References

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Drug Metabolism.

- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (n.d.).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Bentham Science.

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). PubMed.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023).

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic

- Different mechanisms of indole derivatives as anticancer agents. (2024).

- A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. (2022). Journal of Chemical and Pharmaceutical Research.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Drug Metabolism.

- Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. (2025). BenchChem.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- A review on recent developments of indole-containing antiviral agents. (2015). European Journal of Medicinal Chemistry.

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI.

- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025).

- Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. (2023).

- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.

- A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (2021). Antimicrobial Agents and Chemotherapy.

- Indole alkaloids inhibit zika and chikungunya virus infection in different cell lines. (2021). BMC Complementary Medicine and Therapies.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2021).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.

- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University.

- Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. (2025). Drug Discovery Today.

- ADMET predicted drug-likeness of some selected indole derivatives (12, 33, 37, 45, 51, 53 and 101) with high potency against the NS4B receptor. (2021).

- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic

- Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. (2022).

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry.

- Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. (2018). Journal of King Saud University - Science.

- In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2025).

- Indole Test Protocol. (2009). American Society for Microbiology.

- Synthesis, Characterization, Admet Prediction, and Molecular Docking Studies of Novel Indole Derivatives as Potent Sars-Cov-2 Inhibitors Targeting Mpro and Plpro Enzymes. (2024).

- Indole-Based Compounds as Potential Drug Candid

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2020). Chemistry – A European Journal.

- Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. (2024). Scientific Reports.

- Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity. (2025). Current Medicinal Chemistry.

- Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers. (2025). BenchChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 13. news-medical.net [news-medical.net]

- 14. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 15. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Bentham Science [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | Semantic Scholar [semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. Indole alkaloids inhibit zika and chikungunya virus infection in different cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. asm.org [asm.org]

An In-depth Technical Guide to the Stability and Degradation Pathways of 6-Bromo-1H-indol-3-ol

Abstract

6-Bromo-1H-indol-3-ol, a halogenated indole derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. As with any specialized chemical entity, a thorough understanding of its stability is paramount for its effective application, from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive analysis of the inherent stability of this compound, delving into its fundamental chemical properties and predicting its principal degradation pathways. We will explore the critical role of its tautomeric equilibrium with 6-bromo-2-oxindole and the electronic influence of the bromine substituent. This guide further outlines robust experimental protocols for forced degradation studies and the development of stability-indicating analytical methods, offering researchers and drug development professionals a practical framework for assessing and controlling the stability of this molecule.

Core Chemistry: The Tautomeric Nature and Electronic Profile

The stability of this compound cannot be understood without first appreciating its existence in a tautomeric equilibrium with its keto form, 6-bromo-1,3-dihydro-2H-indol-2-one, commonly known as 6-bromo-2-oxindole.[1] The indol-3-ol form is the enol tautomer, and this dynamic equilibrium is a central determinant of its reactivity and degradation profile.

Caption: Tautomeric equilibrium of this compound.

The keto (oxindole) form is generally more stable for related structures, and thus, 6-bromo-2-oxindole is expected to be the predominant species under most conditions.[1] However, the enol (indol-3-ol) form, while less stable, is often more reactive and can be the starting point for several degradation reactions.

The Influence of the 6-Bromo Substituent: The bromine atom at the 6-position of the indole ring exerts a significant electronic influence. Through induction, the electronegative bromine atom withdraws electron density from the benzene ring, which can deactivate the ring towards certain electrophilic attacks.[2][3] Conversely, through resonance, the lone pairs of the bromine atom can donate electron density back into the aromatic system.[3] This dual electronic nature modulates the overall reactivity of the indole core, affecting its susceptibility to oxidation and other degradation mechanisms. The rate of bromination reactions on the indole ring has been shown to be sensitive to the electronic nature of substituents.[4]

Predicted Degradation Pathways

Based on the fundamental chemistry of indoles and related heterocyclic systems, several degradation pathways can be predicted for this compound. These are primarily driven by oxidation, pH, and light.

Oxidative Degradation

The electron-rich indole nucleus is susceptible to oxidation.[5][6] For this compound, oxidation is a primary degradation concern. The C2-C3 double bond of the enol tautomer is a likely site of initial attack.

Pathway A: Oxidation to Isatin and Ring Opening Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of 6-bromo-isatin (6-bromo-1H-indole-2,3-dione). This can proceed through a 3-hydroxyoxindole intermediate.[7] Further oxidation, particularly under basic conditions, can lead to the cleavage of the C2-C3 bond, forming derivatives of anthranilic acid.[8]

Caption: Proposed oxidative degradation pathway of this compound.

pH-Dependent Degradation

The stability of this compound is expected to be highly dependent on the pH of its environment.

Acid-Catalyzed Degradation: In acidic conditions, the indole nitrogen (pKa ≈ 17 for the N-H proton) can be protonated, although this requires strong acid.[9] More likely, acid catalysis can promote electrophilic attack on the indole ring. For 3-substituted indoles, acid can facilitate dimerization or polymerization, especially at elevated temperatures. The A-SE2 mechanism (electrophilic substitution) is a known pathway for reactions in acidic solutions.[10]

Base-Catalyzed Degradation: Under basic conditions, the N-H proton of the indole ring can be deprotonated to form an indolate anion. This increases the electron density of the ring system, making it more susceptible to oxidation. Alkaline conditions can also facilitate the hydrolytic ring-opening of the isatin degradation product.[7]

Photodegradation

Compounds containing a carbon-bromine bond on an aromatic ring can be susceptible to photolytic cleavage.[11] Exposure to light, particularly UV radiation, could potentially lead to the formation of radical species through homolytic cleavage of the C-Br bond. This could initiate a cascade of secondary reactions, leading to a complex mixture of degradation products. Furthermore, the indole ring itself can undergo photolytic degradation.[12]

Framework for Stability Assessment: Experimental Protocols

A systematic investigation of stability requires well-designed experiments. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[13][14]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to accelerate the decomposition of the molecule to a level (typically 5-20% degradation) that allows for the reliable detection and characterization of degradants.[15]

Experimental Workflow:

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) and collect samples. Neutralize before analysis.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the sample at room temperature and protect it from light.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16] A dark control sample should be stored under the same conditions to exclude thermal degradation.

Development of a Stability-Indicating Analytical Method